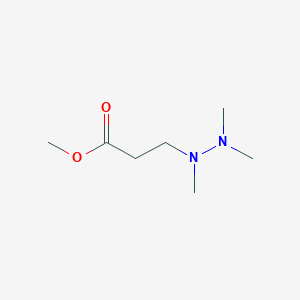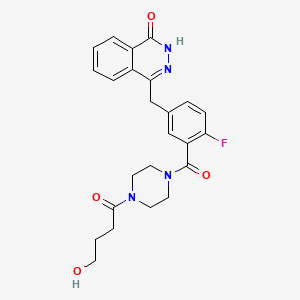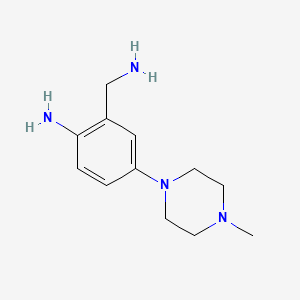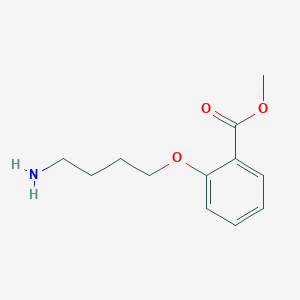
Methyl 2-(4-aminobutoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-aminobutoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a 4-aminobutoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminobutoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the 4-aminobutoxy group through a nucleophilic substitution reaction. The reaction conditions often include:
Esterification: Using concentrated sulfuric acid as a catalyst, the reaction is carried out at a temperature range of 60-80°C.
Nucleophilic Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Methyl 2-(4-aminobutoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and alkyl halides for alkylation are employed.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(4-aminobutoxy)benzoic acid.
Reduction: 2-(4-aminobutoxy)benzyl alcohol.
Substitution: Various substituted derivatives such as 4-nitro-2-(4-aminobutoxy)benzoate.
科学研究应用
Methyl 2-(4-aminobutoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(4-aminobutoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methyl 2-(4-aminobutoxy)benzoate can be compared with other similar compounds such as:
Methyl 2-(4-hydroxybutoxy)benzoate: Differing by the presence of a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Ethyl 2-(4-aminobutoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Methyl 2-(4-aminopropoxy)benzoate: Shorter alkyl chain, resulting in different solubility and reactivity.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 2-(4-aminobutoxy)benzoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)10-6-2-3-7-11(10)16-9-5-4-8-13/h2-3,6-7H,4-5,8-9,13H2,1H3 |
InChI 键 |
RAVGFLPLFPTEMO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1OCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
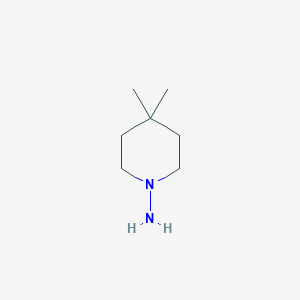




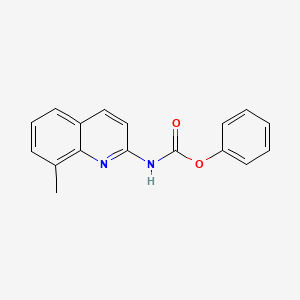
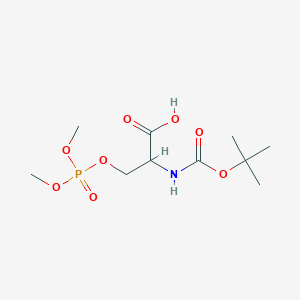
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
